molecular formula C20H14ClNO5 B3740263 4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate

4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate

Cat. No.: B3740263
M. Wt: 383.8 g/mol
InChI Key: ZMXFCUCTESLVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-chloro-5-nitrobenzoate moiety

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5/c21-19-11-6-15(22(24)25)12-18(19)20(23)27-17-9-7-16(8-10-17)26-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXFCUCTESLVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate typically involves the esterification of 4-(benzyloxy)phenol with 2-chloro-5-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid

    Substitution: Ammonia or primary amines, thiols

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

Major Products Formed

    Reduction: 4-(benzyloxy)phenyl 2-chloro-5-aminobenzoate

    Substitution: 4-(benzyloxy)phenyl 2-amino-5-nitrobenzoate (with amine), 4-(benzyloxy)phenyl 2-thio-5-nitrobenzoate (with thiol)

    Hydrolysis: 4-(benzyloxy)phenol and 2-chloro-5-nitrobenzoic acid

Scientific Research Applications

4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate depends on its specific application. For instance, if used as a precursor in organic synthesis, its reactivity is primarily governed by the functional groups present in the molecule. The nitro group can participate in reduction reactions, while the chloro group can undergo nucleophilic substitution. The benzyloxy group can influence the electronic properties of the phenyl ring, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)phenyl 2-chloro-5-aminobenzoate
  • 4-(benzyloxy)phenyl 2-amino-5-nitrobenzoate
  • 4-(benzyloxy)phenyl 2-thio-5-nitrobenzoate

Uniqueness

4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate is unique due to the presence of both a chloro and a nitro group on the benzoate moiety, which allows for diverse chemical transformations. The benzyloxy group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
4-(benzyloxy)phenyl 2-chloro-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.